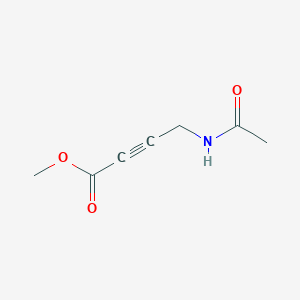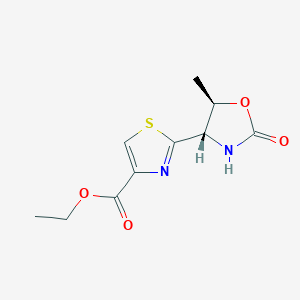
2-Bromo-5-chloro-4,6-dimethylnicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula C8H6BrClN2. This compound is part of the pyridine family, which is known for its aromaticity and nitrogen-containing ring structure. The presence of bromine, chlorine, and nitrile groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination and chlorination of 4,6-dimethylpyridine-3-carbonitrile. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to obtain high-purity products suitable for further applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets.
Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The presence of the nitrile group allows it to form strong interactions with the active sites of target proteins, thereby influencing their activity. The bromine and chlorine atoms can also participate in halogen bonding, further stabilizing the interaction with the target .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4,6-dimethylpyridine-3-carbonitrile
- 5-Chloro-4,6-dimethylpyridine-3-carbonitrile
- 2-Chloro-4,6-dimethylpyridine-3-carbonitrile
Uniqueness
2-Bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile is unique due to the simultaneous presence of bromine, chlorine, and nitrile groups. This combination of functional groups provides a unique reactivity profile, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of reactions, such as substitution and coupling, enhances its versatility in organic synthesis .
Propiedades
IUPAC Name |
2-bromo-5-chloro-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClN2/c1-4-6(3-11)8(9)12-5(2)7(4)10/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJCFNOXATYYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-dimethyl-N'-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}urea](/img/structure/B11716826.png)









![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)
![N-{4-[(1-bromonaphthalen-2-yl)oxy]-3-chlorophenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11716885.png)
